molecular formula C26H38O2S B12549890 4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] CAS No. 142640-42-4

4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]

Cat. No.: B12549890
CAS No.: 142640-42-4
M. Wt: 414.6 g/mol
InChI Key: HZSRMZQFJCTEGQ-UHFFFAOYSA-N
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Description

4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] is a complex organic compound with the molecular formula C22H28O2S This compound is characterized by its unique structure, which includes a sulfanediyl group linking two phenol units, each substituted with a methyl group and a 2-methylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] typically involves the reaction of 5-methyl-2-(2-methylpentan-2-yl)phenol with a sulfanediyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors and real-time monitoring systems, helps in achieving high production rates and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanediyl group to a thiol group.

    Substitution: The phenol units can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] involves its interaction with specific molecular targets and pathways. The compound’s phenol units can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The sulfanediyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Sulfanediylbis[4-methyl-6-(2-methyl-2-propanyl)phenolate]
  • 4,4’-Sulfanediylbis[2,6-di-tert-butylphenol]

Uniqueness

4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] is unique due to its specific substitution pattern on the phenol units, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

142640-42-4

Molecular Formula

C26H38O2S

Molecular Weight

414.6 g/mol

IUPAC Name

4-[4-hydroxy-2-methyl-5-(2-methylpentan-2-yl)phenyl]sulfanyl-5-methyl-2-(2-methylpentan-2-yl)phenol

InChI

InChI=1S/C26H38O2S/c1-9-11-25(5,6)19-15-23(17(3)13-21(19)27)29-24-16-20(22(28)14-18(24)4)26(7,8)12-10-2/h13-16,27-28H,9-12H2,1-8H3

InChI Key

HZSRMZQFJCTEGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1=C(C=C(C(=C1)SC2=CC(=C(C=C2C)O)C(C)(C)CCC)C)O

Origin of Product

United States

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